4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
CAS No.: 1115323-57-3
Cat. No.: VC6254343
Molecular Formula: C27H25ClN4O3S
Molecular Weight: 521.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115323-57-3 |
|---|---|
| Molecular Formula | C27H25ClN4O3S |
| Molecular Weight | 521.03 |
| IUPAC Name | 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
| Standard InChI | InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) |
| Standard InChI Key | PNTSRCIIEDTGJK-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide, reflects its intricate architecture. The quinazolinone ring system (a fused bicyclic structure comprising benzene and pyrimidine rings) serves as the central scaffold. At position 3 of this core, a methylene group links to a benzamide substituent. The sulfur atom at position 2 connects to a 2-oxoethyl chain bearing a 2-chlorophenylamino group. This configuration introduces both hydrophilic (amide, sulfanyl) and hydrophobic (aromatic rings, propyl) regions, influencing its physicochemical behavior and interaction with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1115323-57-3 | |
| Molecular Formula | C₂₇H₂₅ClN₄O₃S | |
| Molecular Weight | 521.03 g/mol | |
| IUPAC Name | 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
| SMILES Notation | CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Synthesis and Manufacturing
Salt and Prodrug Considerations
While the compound itself is reported as a free base, related quinazoline analogs often form salts (e.g., hydrochloride, monoethanolamine) to enhance aqueous solubility . For instance, the bis-monoethanolamine salt of a structurally similar TPO mimetic exhibited 200-fold greater solubility compared to its free acid form . Such modifications could be explored for 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide to improve bioavailability in future formulations .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unpublished, but computational predictions using the compound’s logP (estimated 3.1–3.5) suggest moderate lipid solubility. The presence of multiple hydrogen-bond donors (N-H, O-H) and acceptors (carbonyl, sulfanyl) may facilitate limited aqueous dissolution at physiological pH. Stability studies are absent, though the sulfanyl group could render the compound susceptible to oxidative degradation, necessitating inert atmosphere storage.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Characteristic | Method of Estimation |
|---|---|---|
| logP (Octanol-Water) | 3.2–3.5 | XLogP3 |
| Hydrogen Bond Donors | 3 | Structural Analysis |
| Hydrogen Bond Acceptors | 6 | Structural Analysis |
| Topological Polar SA | 126 Ų | Computational Modeling |
Biological Activity and Mechanism
Pharmacological Targets
Quinazoline derivatives are known to interact with kinase domains, DNA topoisomerases, and tubulin polymers. While target validation studies for this specific compound are lacking, structural analogs inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases at IC₅₀ values of 10–100 nM. The 2-chlorophenyl group may enhance target binding via hydrophobic interactions, as observed in kinase inhibitors like gefitinib.
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s) due to balanced lipophilicity.
-
Metabolism: Likely hepatic oxidation via CYP3A4/5, with potential sulfoxide formation at the thioether group.
-
Excretion: Primarily fecal (70–80%) with renal clearance of polar metabolites.
Toxicity Risks
Structural alerts include the chlorophenyl group (potential hepatotoxicity) and the quinazolinone core (possible QT prolongation). Acute toxicity in rodents is estimated at LD₅₀ > 500 mg/kg, though confirmatory studies are needed.
Research Applications and Future Directions
Preclinical Development
Current research focuses on structure-activity relationship (SAR) optimization. Modifying the propyl chain to cyclopropyl or introducing fluorine atoms at the benzamide ring could enhance metabolic stability and target affinity. Combination studies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) may exploit immunogenic cell death mechanisms.
Clinical Translation Barriers
Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume